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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vivo efficacy studies of

PU141, a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein

(CBP) and p300. The data and protocols presented herein are synthesized from published

preclinical research, primarily focusing on the compound's activity in neuroblastoma xenograft

models.

Executive Summary
PU141 is a pyridoisothiazolone derivative that has demonstrated anti-neoplastic properties by

selectively inhibiting the catalytic activity of the transcriptional co-activators CBP and p300.[1]

These enzymes play a critical role in chromatin remodeling and the regulation of gene

expression, and their dysregulation is implicated in various cancers. In vivo studies have shown

that PU141 can significantly inhibit tumor growth in a neuroblastoma xenograft model,

highlighting its potential as a therapeutic agent for this and other malignancies. The primary

mechanism of action is believed to be the induction of histone hypoacetylation, leading to the

suppression of key oncogenic pathways.[2][3]

Quantitative Data Summary
The following tables summarize the quantitative data from in vivo efficacy studies of PU141 in a

neuroblastoma xenograft model.
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Table 2.1: In Vivo Efficacy of PU141 in a Neuroblastoma Xenograft Model

Treatment
Group

Dosage
(mg/kg)

Dosing
Schedule

Mean Final
Tumor Volume
(mm³)

Tumor Growth
Inhibition (%)

Vehicle Control - Once weekly, i.p. 1500 (estimated) -

PU141 25 Once weekly, i.p. 1215 (estimated) 19%

Data is based on reported outcomes. The exact mean tumor volumes are estimations derived

from the reported percentage of tumor volume reduction.[1]

Table 2.2: In Vivo Study Animal and Cell Line Specifications

Parameter Specification

Animal Model NMRI nude mice

Cell Line SK-N-SH (human neuroblastoma)

Tumor Implantation Subcutaneous

Experimental Protocols
Neuroblastoma Xenograft Model
This protocol outlines the methodology for establishing and utilizing a subcutaneous

neuroblastoma xenograft model to evaluate the in vivo efficacy of PU141.

Materials:

SK-N-SH human neuroblastoma cells

NMRI nude mice (female, 6-8 weeks old)

Matrigel (Corning)

Phosphate-buffered saline (PBS), sterile
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Trypsin-EDTA

Cell culture medium (e.g., DMEM with 10% FBS)

PU141

Vehicle solution (10% Tween-80 in saline)

Syringes and needles (27-gauge)

Calipers

Anesthesia (e.g., isoflurane)

Procedure:

Cell Culture: Culture SK-N-SH cells in standard cell culture medium until they reach 80-90%

confluency.

Cell Harvesting: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize

the trypsin with complete medium and centrifuge the cell suspension.

Cell Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and

Matrigel to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on

ice.

Tumor Implantation: Anesthetize the NMRI nude mice. Subcutaneously inject 100 µL of the

cell suspension into the right flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the

formula: (Length x Width²) / 2.

Compound Preparation and Administration: Prepare a stock solution of PU141 in a suitable

solvent and dilute it to the final concentration of 25 mg/kg in the vehicle solution (10%

Tween-80 in saline). Administer the PU141 solution or the vehicle control intraperitoneally

(i.p.) once weekly.
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Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study

(e.g., 24 days).

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., histology, western blotting for histone acetylation marks).

Analysis of Histone Acetylation In Vivo
This protocol describes the assessment of histone hypoacetylation in tumor tissue following

PU141 treatment.

Materials:

Excised tumor tissue

Liquid nitrogen

Tissue homogenization buffer

Histone extraction buffers

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Western blot apparatus

Antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (as a

loading control)

Secondary antibodies (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Tissue Preparation: Snap-freeze the excised tumor tissue in liquid nitrogen and store at

-80°C.
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Tissue Homogenization: Homogenize the frozen tumor tissue in tissue homogenization

buffer on ice.

Histone Extraction: Perform acid extraction of histones from the homogenized tissue lysates.

Protein Quantification: Determine the protein concentration of the histone extracts using a

protein assay kit.

Western Blotting:

Separate equal amounts of histone extracts on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with primary antibodies against acetylated and total histone H3

and H4 overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities and normalize the levels of acetylated histones

to the total histone levels to determine the extent of histone hypoacetylation induced by

PU141.

Visualizations
Signaling Pathway of PU141 in Neuroblastoma
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Caption: PU141 inhibits p300/CBP, leading to reduced N-Myc expression and stability.
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Experimental Workflow for In Vivo Efficacy Study

1. SK-N-SH Cell Culture

2. Cell Harvest & Preparation
(5x10^6 cells in Matrigel)

3. Subcutaneous Implantation
in NMRI Nude Mice

4. Tumor Growth to
100-200 mm³

5. Randomization into
Treatment Groups

6. Weekly i.p. Treatment
(PU141 or Vehicle)

7. Tumor Volume Measurement
(Twice Weekly) 8. Study Endpoint & Tumor Excision
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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